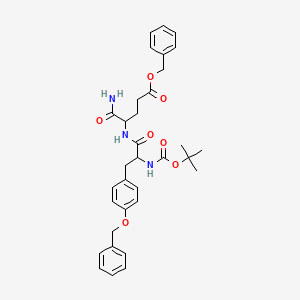
benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate is a complex organic compound that finds applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl, tert-butoxycarbonyl, tyrosyl, and alpha-glutaminate groups. These functional groups contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate typically involves multiple steps, each requiring specific reagents and conditionsThe final product is obtained through a series of coupling reactions, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxalyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxalyl chloride, NBS, and various coupling agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding hydroxylamines or nitrones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, including binding to enzymes and receptors. The tert-butoxycarbonyl group serves as a protective group, which can be selectively removed under mild conditions to reveal reactive sites for further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
- N-Benzyl-tert-butylamine
- O-Benzyl-N-(tert-butoxycarbonyl)-D-serine
Uniqueness
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced versatility in synthetic applications and potential for diverse scientific research uses.
Propriétés
Formule moléculaire |
C33H39N3O7 |
|---|---|
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
benzyl 5-amino-4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C33H39N3O7/c1-33(2,3)43-32(40)36-28(20-23-14-16-26(17-15-23)41-21-24-10-6-4-7-11-24)31(39)35-27(30(34)38)18-19-29(37)42-22-25-12-8-5-9-13-25/h4-17,27-28H,18-22H2,1-3H3,(H2,34,38)(H,35,39)(H,36,40) |
Clé InChI |
OFILAMKPQXKRRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)OCC3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11627723.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627725.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11627729.png)
![(6Z)-5-imino-6-[4-(methylsulfanyl)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627731.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11627744.png)
![2-(3,5-dimethylphenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11627751.png)
methanone](/img/structure/B11627759.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11627767.png)
![N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11627772.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627775.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627777.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11627797.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627809.png)
